Home > Products > Screening Compounds P42557 > Cyclopentyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Cyclopentyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Cyclopentyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Catalog Number: EVT-5203029
CAS Number:
Molecular Formula: C36H37NO5
Molecular Weight: 563.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclopentyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a synthetic organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and serve as important scaffolds in medicinal chemistry. Research on this particular compound focuses on its potential as a phosphodiesterase type 4 (PDE4) inhibitor. []

Mechanism of Action
  • PDE4 Inhibition: By inhibiting PDE4, this compound could prevent the degradation of cyclic adenosine monophosphate (cAMP). Increased cAMP levels can modulate various cellular processes, potentially leading to therapeutic effects. []
Applications
  • Inflammatory Diseases: PDE4 inhibitors have shown potential in treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD). [] Investigating this compound's activity in relevant in vitro and in vivo models could lead to new therapeutic strategies.
  • Neurological Disorders: PDE4 is also involved in various neurological processes, and inhibitors have shown promise in models of Alzheimer's disease and Parkinson's disease. [] Exploring the neuroprotective potential of this compound could open avenues for developing novel treatments.

5,6,7,8-Tetrahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-2-(phenylamino)quinoline-3-carbonitrile

Compound Description: This compound serves as a crucial intermediate in synthesizing various pyrimido[4,5-b]quinoline derivatives. Its synthesis involves the cyclocondensation of 2-(4-methoxybenzylidene)malononitrile, aniline, and dimedone in the presence of piperidine [].

7,8-Dihydro-4-(4-methoxyphenyl)-7,7-dimethylquinolin-5(6H)-one[2,3-b]2,3-dihydroquinolin-4(1H)-one

Compound Description: This compound is formed by the cyclization of 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-2-(phenylamino)quinoline-3-carbonitrile under acidic conditions [].

11-Amino-3,4,8,9-tetrahydro-12-(4-methoxyphenyl)-3,3,8,8-tetramethyl-2H-chromeno[2,3-b]quinoline-1,10(7H,12H)-dione

Compound Description: This compound is generated through the condensation of dimedone and 4-methoxybenzylidene malononitrile in the presence of trimethylamine [].

7,8-Dihydro-4-(4-methoxyphenyl)-7,7-dimethylquinolin-5(1H,4H,6H)-one[2,3-b]4-amino-7,8-dihydro-7,7-dimethylquinolin-5(6H)-one

Compound Description: This compound is a product of the condensation reaction between dimedone and 4-methoxybenzylidene malononitrile, facilitated by ammonium acetate [].

Properties

Product Name

Cyclopentyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

IUPAC Name

cyclopentyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Molecular Formula

C36H37NO5

Molecular Weight

563.7 g/mol

InChI

InChI=1S/C36H37NO5/c1-23-33(36(39)42-30-10-6-7-11-30)34(26-14-18-29(19-15-26)41-22-24-8-4-3-5-9-24)35-31(37-23)20-27(21-32(35)38)25-12-16-28(40-2)17-13-25/h3-5,8-9,12-19,27,30,34,37H,6-7,10-11,20-22H2,1-2H3

InChI Key

MFNKFIPQRKPHSU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)OC6CCCC6

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)OC6CCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.